molecular formula C7H6Br2N2O2 B1530550 Methyl 5-(dibromomethyl)pyrazine-2-carboxylate CAS No. 866327-72-2

Methyl 5-(dibromomethyl)pyrazine-2-carboxylate

Cat. No. B1530550
M. Wt: 309.94 g/mol
InChI Key: VLUNGFXWFUJWMG-UHFFFAOYSA-N
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Description

“Methyl 5-(dibromomethyl)pyrazine-2-carboxylate” is a chemical compound with the CAS Number: 866327-72-2 . It has a molecular weight of 309.94 and its linear formula is C7H6Br2N2O2 .


Molecular Structure Analysis

The molecular structure of “Methyl 5-(dibromomethyl)pyrazine-2-carboxylate” is represented by the linear formula C7H6Br2N2O2 . More detailed structural information might be available in specific databases or scientific literature.


Physical And Chemical Properties Analysis

“Methyl 5-(dibromomethyl)pyrazine-2-carboxylate” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Investigations

  • Structural, Spectral, and Theoretical Investigations of Pyrazole Derivatives : A study focused on the experimental and theoretical analysis of pyrazole-4-carboxylic acid derivatives, demonstrating the utility of these compounds in biological applications. The research highlights the structural characterization using various spectroscopic and crystallographic methods, suggesting the importance of pyrazine derivatives in chemical and pharmaceutical research (Viveka et al., 2016).

Corrosion Inhibition

  • Theoretical Evaluation of Corrosion Inhibition Performance of Pyrazine Derivatives : This study explores the adsorption properties and corrosion inhibition capabilities of pyrazine compounds for steel, providing insights into their potential industrial applications (Obot & Gasem, 2014).

Synthetic Applications

  • Dihalogentriphenylphosphorane in Heterocyclic Synthesis : Research on the synthesis of pteridin-4-ones from pyrazine derivatives demonstrates the synthetic versatility of pyrazine compounds in creating complex heterocyclic structures, highlighting their significance in the development of new pharmaceuticals (Wamhoff & Kroth, 1994).

Anticancer Applications

  • Ionic Liquid-Catalyzed Synthesis of Anticancer Scaffolds : A study reporting the synthesis of pyrazole derivatives with potential anticancer activity, emphasizing the role of pyrazine derivatives in the discovery of new therapeutic agents (Nimbalkar et al., 2017).

Crystal Structure Analysis

  • Crystal Structure of Pyrazole Derivatives : Analysis of the crystal structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, illustrating the structural aspects of pyrazine derivatives that could influence their chemical reactivity and biological activity (Saeed, Arshad, & Flörke, 2012).

Safety And Hazards

“Methyl 5-(dibromomethyl)pyrazine-2-carboxylate” is considered hazardous. It has been assigned the GHS07 pictogram . The compound has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 5-(dibromomethyl)pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3-10-4(2-11-5)6(8)9/h2-3,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUNGFXWFUJWMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(dibromomethyl)pyrazine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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